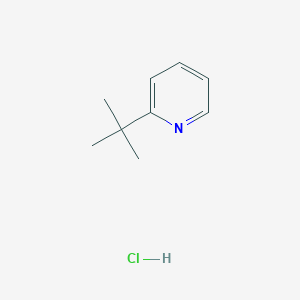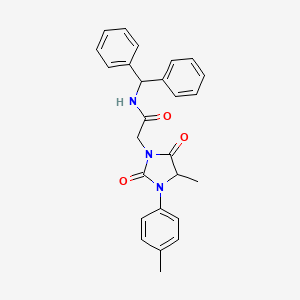
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound is notable for its complex structure, which includes an imidazolidinone ring and a tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide typically involves multiple steps. One common approach is to start with benzhydryl chloride and react it with an appropriate amine to form the benzhydryl amine intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the formation of the imidazolidinone ring through a cyclization reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Scientific Research Applications
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another benzhydryl compound with antihistamine properties.
Benzhydryl alcohol: A simpler benzhydryl compound used in organic synthesis.
Tolterodine: A benzhydryl compound used as a medication for overactive bladder.
Uniqueness
N-Benzhydryl-2-(4-methyl-2,5-dioxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is unique due to its combination of a benzhydryl group, an imidazolidinone ring, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzhydryl compounds.
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-benzhydryl-2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-18-13-15-22(16-14-18)29-19(2)25(31)28(26(29)32)17-23(30)27-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24H,17H2,1-2H3,(H,27,30) |
InChI Key |
ALVHNBKKGJOBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


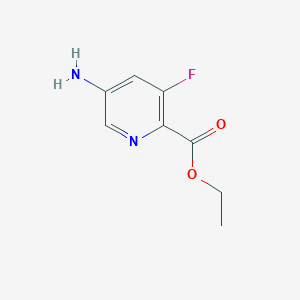
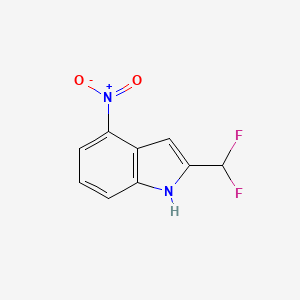
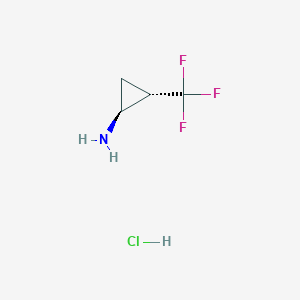

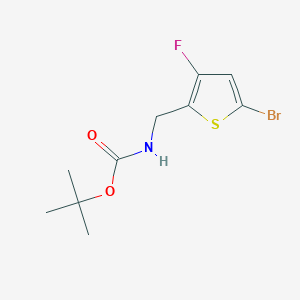
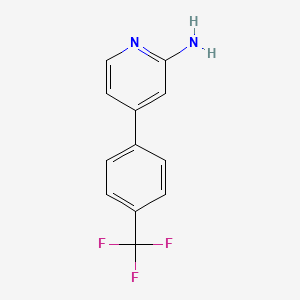
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
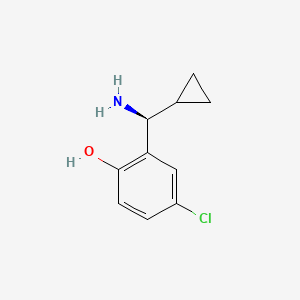
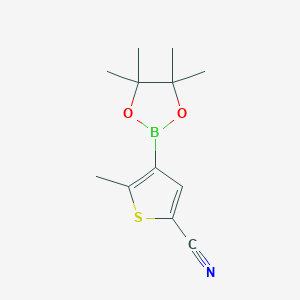
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
